molecular formula C18H11N3O3S B2729046 N-(naphtho[1,2-d]thiazol-2-yl)-3-nitrobenzamide CAS No. 313405-24-2

N-(naphtho[1,2-d]thiazol-2-yl)-3-nitrobenzamide

Cat. No.: B2729046
CAS No.: 313405-24-2
M. Wt: 349.36
InChI Key: WJLQOLFEICIPFL-UHFFFAOYSA-N
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Description

N-(naphtho[1,2-d]thiazol-2-yl)-3-nitrobenzamide: is a complex organic compound that features a naphtho[1,2-d]thiazole moiety linked to a 3-nitrobenzamide group

Scientific Research Applications

Chemistry:

    Catalysis: The compound can be used as a ligand in coordination chemistry to form metal complexes that act as catalysts in organic reactions.

    Materials Science: It can be incorporated into polymers to enhance their thermal and mechanical properties.

Biology and Medicine:

Industry:

    Dyes and Pigments: The compound can be used as a precursor in the synthesis of dyes and pigments due to its chromophoric properties.

    Electronics: It may be used in the development of organic semiconductors for electronic devices.

Biochemical Analysis

Biochemical Properties

It is known that the thiazole ring, a key component of this compound, can interact with various biomolecules and affect biological outcomes . The substituents at different positions on the thiazole ring can alter these interactions and the therapeutic outcomes of the compound .

Cellular Effects

N-(naphtho[1,2-d]thiazol-2-yl)-3-nitrobenzamide has been found to have effects on cellular processes. For instance, it has been reported to activate KCa2 and KCa3.1 potassium channels, which are involved in modulating calcium-signaling cascades and membrane potential . This activation can influence cell function, including impacts on cell signaling pathways and cellular metabolism .

Molecular Mechanism

The molecular mechanism of action of this compound is related to its activation of KCa2 and KCa3.1 potassium channels . This activation can lead to changes in gene expression and enzyme activity, affecting the overall function of the cell .

Temporal Effects in Laboratory Settings

It is known that the compound can potentiate the endothelium-derived hyperpolarizing factor response, which can have long-term effects on cellular function .

Dosage Effects in Animal Models

The effects of this compound at different dosages in animal models have not been extensively studied. It has been reported that the compound can lower blood pressure in mice, suggesting potential therapeutic applications for hypertension .

Metabolic Pathways

Given its activation of potassium channels, it is likely that the compound interacts with enzymes and cofactors involved in cellular metabolism .

Transport and Distribution

Given its effects on cellular processes, it is likely that the compound interacts with transporters or binding proteins that influence its localization or accumulation .

Subcellular Localization

Given its activation of potassium channels, it is likely that the compound is localized to specific compartments or organelles where these channels are present .

Preparation Methods

Synthetic Routes and Reaction Conditions:

    Starting Materials: The synthesis typically begins with naphtho[1,2-d]thiazole and 3-nitrobenzoyl chloride.

    Reaction Conditions: The reaction is carried out in the presence of a base such as triethylamine, which facilitates the nucleophilic substitution reaction between the naphtho[1,2-d]thiazole and 3-nitrobenzoyl chloride.

    Procedure: The mixture is stirred at room temperature for several hours until the reaction is complete. The product is then purified using column chromatography to obtain pure N-(naphtho[1,2-d]thiazol-2-yl)-3-nitrobenzamide.

Industrial Production Methods:

Chemical Reactions Analysis

Types of Reactions:

    Oxidation: The compound can undergo oxidation reactions, particularly at the thiazole ring, leading to the formation of sulfoxides or sulfones.

    Reduction: The nitro group can be reduced to an amine group using reducing agents such as hydrogen gas in the presence of a palladium catalyst.

    Substitution: The compound can participate in nucleophilic substitution reactions, especially at the benzamide moiety.

Common Reagents and Conditions:

    Oxidation: Hydrogen peroxide or m-chloroperbenzoic acid.

    Reduction: Hydrogen gas with palladium on carbon or tin(II) chloride in hydrochloric acid.

    Substitution: Sodium hydride or potassium tert-butoxide in aprotic solvents like dimethylformamide.

Major Products:

    Oxidation: Sulfoxides or sulfones.

    Reduction: Amino derivatives.

    Substitution: Various substituted benzamides depending on the nucleophile used.

Comparison with Similar Compounds

Uniqueness: N-(naphtho[1,2-d]thiazol-2-yl)-3-nitrobenzamide is unique due to the presence of both the naphtho[1,2-d]thiazole and 3-nitrobenzamide moieties, which confer distinct chemical reactivity and biological activity. This dual functionality makes it a versatile compound for various applications in research and industry.

Properties

IUPAC Name

N-benzo[e][1,3]benzothiazol-2-yl-3-nitrobenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H11N3O3S/c22-17(12-5-3-6-13(10-12)21(23)24)20-18-19-16-14-7-2-1-4-11(14)8-9-15(16)25-18/h1-10H,(H,19,20,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WJLQOLFEICIPFL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C=CC3=C2N=C(S3)NC(=O)C4=CC(=CC=C4)[N+](=O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H11N3O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

349.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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